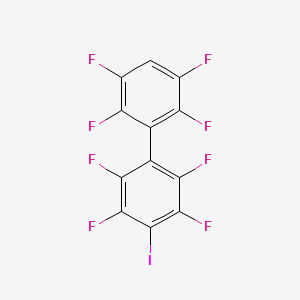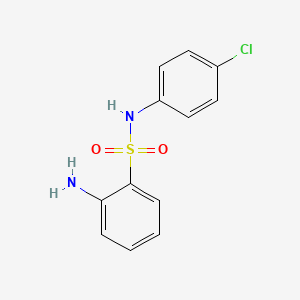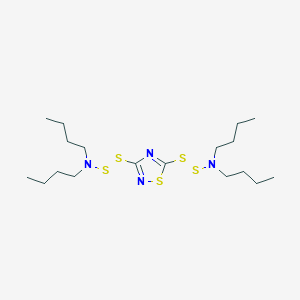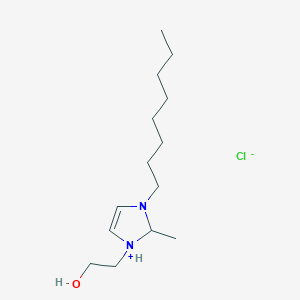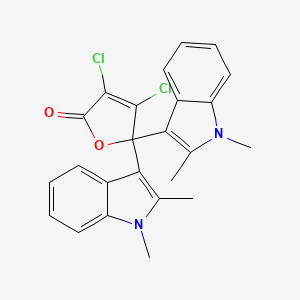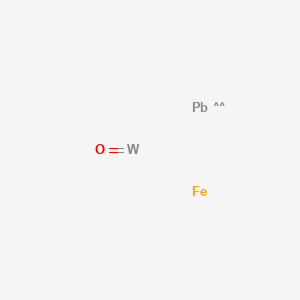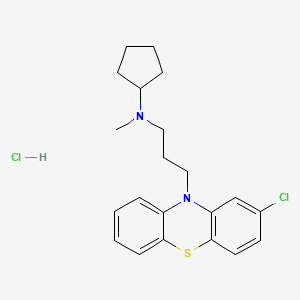![molecular formula C14H25NO4 B14508611 4-[Bis(2-hydroxyethyl)amino]but-2-YN-1-YL hexanoate CAS No. 62787-73-9](/img/structure/B14508611.png)
4-[Bis(2-hydroxyethyl)amino]but-2-YN-1-YL hexanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[Bis(2-hydroxyethyl)amino]but-2-YN-1-YL hexanoate is a chemical compound with a complex structure that includes multiple functional groups. It contains 18 non-hydrogen bonds, 2 multiple bonds, 11 rotatable bonds, 1 double bond, 1 triple bond, 1 ester group, 1 tertiary amine group, 2 hydroxyl groups, and 2 primary alcohol groups
Chemical Reactions Analysis
4-[Bis(2-hydroxyethyl)amino]but-2-YN-1-YL hexanoate can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The tertiary amine group can participate in nucleophilic substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may allow it to interact with biological molecules in specific ways, making it useful in biochemical studies.
Medicine: The compound’s functional groups may enable it to act as a drug or a drug precursor.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 4-[Bis(2-hydroxyethyl)amino]but-2-YN-1-YL hexanoate exerts its effects depends on its interactions with molecular targets and pathways. The tertiary amine group can interact with receptors or enzymes, while the ester and hydroxyl groups can participate in hydrogen bonding and other interactions. These interactions can modulate biological pathways and lead to specific effects .
Comparison with Similar Compounds
4-[Bis(2-hydroxyethyl)amino]but-2-YN-1-YL hexanoate can be compared with other similar compounds that contain ester, amine, and hydroxyl groups. Some similar compounds include:
- 4-[Bis(2-hydroxyethyl)amino]methyl-2,6-ditert-butylphenol
- 2-(Bis(2-hydroxyethyl)amino)ethyl oleate These compounds share some structural similarities but differ in their specific functional groups and overall structure, which can lead to different chemical properties and applications .
Properties
CAS No. |
62787-73-9 |
|---|---|
Molecular Formula |
C14H25NO4 |
Molecular Weight |
271.35 g/mol |
IUPAC Name |
4-[bis(2-hydroxyethyl)amino]but-2-ynyl hexanoate |
InChI |
InChI=1S/C14H25NO4/c1-2-3-4-7-14(18)19-13-6-5-8-15(9-11-16)10-12-17/h16-17H,2-4,7-13H2,1H3 |
InChI Key |
OCKMCXPIKANMQJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(=O)OCC#CCN(CCO)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


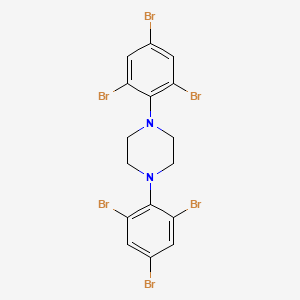
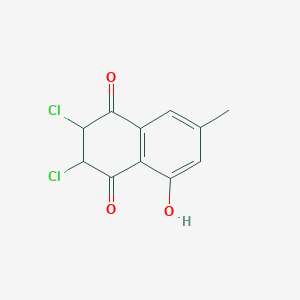
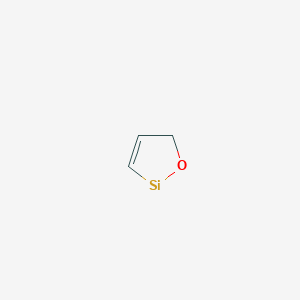
![Diethyl [(5-methyl-1,3-benzoxazol-2-yl)methyl]phosphonate](/img/structure/B14508556.png)

